molecular formula C7H8ClN3O2 B3107076 {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride CAS No. 1609400-88-5

{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

Cat. No.: B3107076
CAS No.: 1609400-88-5
M. Wt: 201.61
InChI Key: GUSJRAQZMHEICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Furan Derivatives: Compounds containing the furan ring also show comparable chemical reactivity and applications.

Uniqueness

What sets {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride apart is the combination of both furan and oxadiazole rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings .

Biological Activity

The compound {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a derivative of the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C6_6H8_8ClN3_3O2_2

IUPAC Name : {[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}amine; hydrochloride

The structure of the compound includes a furan ring and an oxadiazole moiety, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Anticancer Properties

Research has shown that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity. In a study evaluating various derivatives against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145), several compounds demonstrated promising results in inhibiting cancer cell proliferation . Specifically, compounds linked to 5-fluorouracil were synthesized and tested, revealing enhanced anticancer efficacy compared to standard treatments.

Cell Line Compound Tested Inhibition (%)
MCF-77a78
MDA-MB-2317b82
A5497c75
DU-1457d80

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and provide relief from pain through various mechanisms .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against a range of pathogens. Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. For instance:

  • Anticancer Mechanism : The compound may inhibit key enzymes involved in DNA synthesis or repair pathways in cancer cells.
  • Anti-inflammatory Mechanism : It could modulate cytokine production or inhibit inflammatory mediators.

Case Studies

  • Case Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The study highlighted that modifications to the oxadiazole ring significantly influenced the anticancer efficacy of the compounds .
  • Study on Antimicrobial Efficacy : In another study focusing on antimicrobial activity, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity significantly .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-4-6-9-7(12-10-6)5-2-1-3-11-5;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSJRAQZMHEICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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